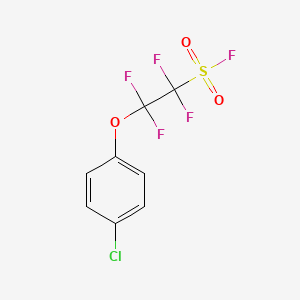
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride, can be achieved through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Direct fluorosulfonylation with fluorosulfonyl radicals has also emerged as a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods provide a scalable and efficient means of producing sulfonyl fluorides for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving sulfonyl fluorides include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts such as 18-crown-6-ether in acetonitrile . These reagents facilitate the substitution reactions and other transformations of sulfonyl fluorides.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulfonyl fluoride derivatives .
Applications De Recherche Scientifique
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride has several scientific research applications, including:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: Sulfonyl fluorides, including this compound, are used as covalent probes for targeting specific amino acids or proteins in chemical biology.
Pharmaceuticals: The compound’s stability and reactivity make it a valuable building block in drug discovery and development.
Materials Science: Sulfonyl fluorides are used in the development of functional materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on target molecules, such as amino acids or proteins . This reactivity is exploited in chemical biology and medicinal chemistry to develop covalent inhibitors and probes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride include other sulfonyl fluorides, such as:
2-Nitrobenzenesulfonyl fluoride (NBSF): Known for its bactericidal properties.
(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Used as a serine protease inhibitor.
Uniqueness
This compound is unique due to its specific combination of a chlorophenoxy group and a tetrafluoroethanesulphonyl fluoride moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and chemical biology .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O3S/c9-5-1-3-6(4-2-5)17-7(10,11)8(12,13)18(14,15)16/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYJASZBMMMPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)(F)S(=O)(=O)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)
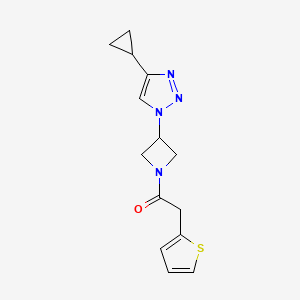
![4-ethyl-10-(2-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2531406.png)

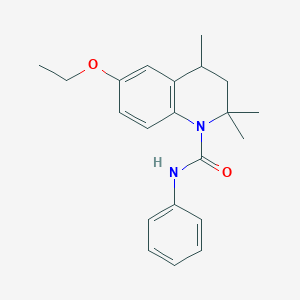
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)
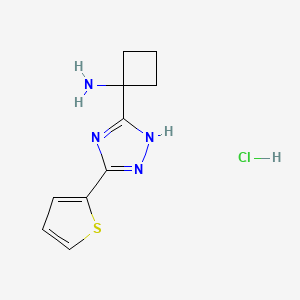
![4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2531414.png)
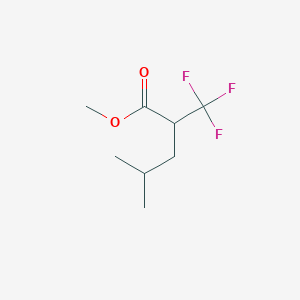

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
